N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Antitubercular drug discovery Structure-activity relationship Nitrobenzamide positional isomers

Procure this compound to complete the Structure-Activity Relationship (SAR) study for the published N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroaryl)carboxamide antitubercular series. This 4-nitrobenzamide isomer is the missing comparator to the 3-nitrobenzamide analog (MIC100 15.60 µg/mL) and 5-nitrofuran derivative (MIC100 7.80 µg/mL), enabling direct para-substitution effect analysis on potency and selectivity index. Use for 14C-acetate mycolic acid incorporation assays and cytotoxicity profiling.

Molecular Formula C15H9ClN4O4
Molecular Weight 344.71
CAS No. 941997-82-6
Cat. No. B2484640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
CAS941997-82-6
Molecular FormulaC15H9ClN4O4
Molecular Weight344.71
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C15H9ClN4O4/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21)
InChIKeyXGLLVMSGEAJGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 941997-82-6): Structural Classification and Sourcing Baseline


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, specifically an N-(1,3,4-oxadiazol-2-yl)-4-nitrobenzamide derivative [1]. The compound features a 4-chlorophenyl substituent at the oxadiazole 5-position and a 4-nitrobenzamide moiety at the 2-position. The 1,3,4-oxadiazole scaffold is a privileged heterocyclic core extensively explored in medicinal chemistry for antimicrobial, antitubercular, and anticancer applications [2], with the nitrobenzamide group conferring potential for bioreductive activation and target engagement.

Why Generic Substitution Fails for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide: Evidence of Positional and Electronic Sensitivity


In-class substitution is not straightforward for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroaryl)carboxamides because both the position of the nitro group on the benzamide ring and the electronic nature of the heteroaryl carboxamide profoundly affect biological activity and selectivity. In a direct comparative study of closely related analogs, the 5-nitrofuran derivative (1a) exhibited an MIC100 of 7.80 µg/mL against M. tuberculosis H37Rv, while the 3-nitrobenzamide isomer (1d) required a two-fold higher concentration (MIC100 15.60 µg/mL) [1]. Even more striking, the selectivity index (SI) differed by over 3-fold (13.59 for 1a vs. 3.92 for 1d), demonstrating that a minor positional change (meta- vs. heteroaryl-nitro) can drastically alter the therapeutic window [1]. These data illustrate that substituting one nitroaryl carboxamide for another within this scaffold class cannot be assumed to yield equivalent potency, selectivity, or mechanism of action.

Quantitative Differentiation Guide: N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide vs. Closest Analogs


Positional Isomer Differentiation: 4-Nitrobenzamide vs. 3-Nitrobenzamide Antitubercular Potency Predictions

The target compound is the 4-nitrobenzamide positional isomer of the directly characterized 3-nitrobenzamide compound 1d (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide). In the Martinez et al. (2019) study, compound 1d exhibited an MIC100 of 15.60 µg/mL against M. tuberculosis H37Rv, with a selectivity index (SI = IC50/MIC100) of 3.92 [1]. The meta-nitro substitution pattern of 1d results in distinct electronic distribution across the benzamide ring compared to the para-nitro substitution of the target compound. The 4-nitrobenzamide analog is predicted to possess altered electron density at the amide carbonyl and nitro group, which can influence both potency and target engagement [2]. Direct quantitative data for the target compound are not available in the primary literature; however, the available data for the 3-nitro isomer establish a baseline for class-level inference.

Antitubercular drug discovery Structure-activity relationship Nitrobenzamide positional isomers

Selectivity Index Divergence Across Nitroheteroaryl Carboxamide Series

The selectivity index (SI) is a critical parameter for prioritizing compounds in antitubercular drug discovery. Within the N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide series, SI values range from 2.18 (compound 1c, 5-nitropyridine) to 13.59 (compound 1a, 5-nitrofuran) [1]. The 3-nitrobenzamide analog 1d has an intermediate SI of 3.92. While the SI of the target 4-nitrobenzamide compound has not been reported, the position of the nitro group is expected to modulate the SI through differential effects on Vero cell cytotoxicity (IC50 values range from 36.0 to 106.0 µg/mL across the series) [1]. The unsubstituted benzamide analog 1e (MIC100 15.60 µg/mL, SI 2.83) serves as a negative control, confirming that the nitro group is essential for meaningful selectivity [1].

Cytotoxicity profiling Therapeutic index Antitubercular lead optimization

Activity Against Drug-Resistant M. tuberculosis: Comparative Class Evidence

Compounds in the N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide class retain activity against rifampicin-resistant M. tuberculosis strain Mtb-209. Compound 1a (5-nitrofuran) maintains an MIC100 of 7.80 µg/mL against the resistant strain, identical to its activity against the susceptible H37Rv strain [1]. Compound 1d (3-nitrobenzamide) also retains full activity (MIC100 15.60 µg/mL against both susceptible and resistant strains) [1]. In contrast, rifampicin's MIC100 shifts from 0.06 µg/mL (susceptible) to >64 µg/mL (resistant), representing a >1000-fold loss of potency [1]. This cross-resistance profile suggests a mechanism of action distinct from rifampicin, potentially involving mycolic acid synthesis inhibition [1]. The target 4-nitrobenzamide compound, as a member of this class, is anticipated to share this resistance-evading property.

Drug-resistant tuberculosis Rifampicin resistance Novel mechanism of action

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Predictions vs. 3-Nitro Isomer

The para-nitro substitution of the target compound versus the meta-nitro substitution of compound 1d results in distinct physicochemical properties that affect solubility, permeability, and target binding. The 4-nitrobenzamide group presents a linear, symmetrical electron-withdrawing arrangement, whereas the 3-nitrobenzamide introduces a dipole moment vector offset from the molecular axis. Electronic distribution calculations across the nitro-substituted heteroaromatic ring series demonstrate that the activity variation can be explained in terms of electronic density distribution [1]. The 4-nitro isomer is expected to have different hydrogen-bond acceptor geometry at the nitro group and altered amide NH acidity compared to the 3-nitro isomer, both of which influence binding to biological targets [2]. Quantitative logP and solubility data are not available for either compound in the peer-reviewed literature.

Lipophilicity Hydrogen bonding Drug-likeness

Recommended Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide Based on Differential Evidence


Antitubercular Lead Optimization: Positional Isomer SAR Expansion

Given the proven antitubercular activity of the 3-nitrobenzamide analog (1d, MIC100 15.60 µg/mL) and the 5-nitrofuran analog (1a, MIC100 7.80 µg/mL) against both drug-susceptible and rifampicin-resistant M. tuberculosis strains [1], the 4-nitrobenzamide compound serves as a critical missing positional isomer for completing structure-activity relationship (SAR) studies. Researchers procuring this compound can directly compare the para-nitro substitution effect on MIC, MBC, and selectivity index against the published meta-nitro data, enabling rational optimization of the benzamide ring substitution pattern for improved potency and safety margins.

Mechanism-of-Action Studies: Mycolic Acid Synthesis Inhibition

The N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide class has been proposed to inhibit mycolic acid synthesis in M. tuberculosis, representing a novel mechanism distinct from rifampicin [1]. The 4-nitrobenzamide analog provides a probe to investigate whether the position of the nitro group on the benzamide ring influences target engagement, enzyme inhibition kinetics, or the spectrum of mycolic acid subtypes affected. Its procurement is justified for biochemical assays measuring incorporation of [14C]-acetate into mycolic acids.

Selectivity Profiling and Cytotoxicity Screening Panels

With selectivity indices ranging from 2.18 to 13.59 across five close analogs in the same scaffold series [1], the target compound is appropriate for inclusion in expanded cytotoxicity profiling panels. Researchers can evaluate its IC50 in Vero cells and other mammalian cell lines to determine whether para-nitro substitution improves the therapeutic window relative to the meta-nitro isomer (SI = 3.92) or the unsubstituted benzamide control (SI = 2.83). This application directly addresses the need for compounds with differentiated safety margins in antitubercular hit-to-lead campaigns.

Physicochemical and Formulation Comparison Studies

The distinct electronic and topological features of the 4-nitrobenzamide group compared to the 3-nitro isomer [1][2] make this compound a valuable comparator for solubility, permeability, and metabolic stability assays. Procurement for parallel physicochemical profiling alongside the 3-nitro analog enables identification of the optimal nitro substitution pattern for downstream formulation development, particularly regarding crystalline stability and DMSO solubility for high-throughput screening protocols.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.